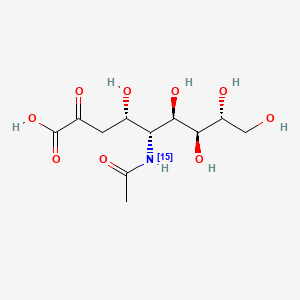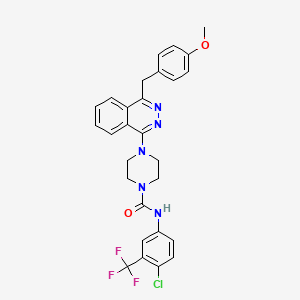
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique acetylated amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Nonanoic Acid Backbone: This can be achieved through aldol condensation reactions followed by selective reduction and oxidation steps.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Acetylation of the Amino Group: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Incorporation of the 15N Isotope: This step involves the use of 15N-labeled ammonia or amines during the synthesis of the amino group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups using nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various acyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Metabolic Studies: Used in studies related to metabolic pathways and enzyme functions.
Labeling Studies: The 15N isotope is useful in tracing nitrogen atoms in biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Diagnostic Tools: The labeled nitrogen can be used in diagnostic imaging techniques.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty compounds.
Biotechnology: Applications in the development of biotechnological processes and products.
Mécanisme D'action
The mechanism of action of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The acetylated amino group can participate in acylation reactions, modifying proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Lacks the acetyl group.
(4S,5R,6R,7S,8R)-5-(methylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Contains a methyl group instead of an acetyl group.
(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Does not have the 15N isotope.
Uniqueness
The presence of the acetyl group and the 15N isotope makes (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid unique. The acetyl group can participate in specific acylation reactions, while the 15N isotope is valuable for tracing studies in biological systems.
Propriétés
Formule moléculaire |
C11H19NO9 |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i12+1 |
Clé InChI |
KBGAYAKRZNYFFG-SKGNVGFZSA-N |
SMILES isomérique |
CC(=O)[15NH][C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)




phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
